5-Propyl-1-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
852613-20-8 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-propyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h4-8H,2-3H2,1H3 |
InChI Key |
JFEFSRFIYOYWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Propyl 1 Benzofuran
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Benzofuran (B130515) System
The benzofuran ring system is susceptible to electrophilic substitution reactions. slideshare.netchemicalbook.com The electron-donating nature of the oxygen atom in the furan (B31954) ring influences the electron density distribution in the fused benzene ring, directing incoming electrophiles to specific positions. While the furan ring itself is generally more reactive towards electrophiles than the benzene ring, substitution on the benzene portion can be achieved under specific conditions.
In the case of 5-Propyl-1-benzofuran, the propyl group at the 5-position is an ortho, para-directing activator. This means it will direct incoming electrophiles primarily to the 4- and 6-positions of the benzofuran ring system. However, the inherent reactivity of the benzofuran nucleus, which favors substitution at the 2- and 3-positions of the furan ring, often leads to a mixture of products. chemicalbook.comstackexchange.com The regioselectivity of electrophilic aromatic substitution on substituted benzofurans is a complex interplay between the directing effects of the substituents on the benzene ring and the intrinsic reactivity of the heterocyclic system.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. Nitration of benzofuran with nitric acid and acetic anhydride (B1165640) typically yields 2-nitrobenzofuran. chemicalbook.com
Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br). Halogenation of benzofurans can lead to substitution on both the furan and benzene rings. researchgate.netresearchgate.net
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) onto the aromatic ring. This reaction is often catalyzed by a Lewis acid like aluminum chloride. researchgate.netuci.edu
Friedel-Crafts Alkylation: Introduction of an alkyl group onto the aromatic ring. uci.edu
The table below summarizes the expected major products from electrophilic aromatic substitution on this compound, considering the directing effects of both the propyl group and the benzofuran ring system.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Propyl-2-nitro-1-benzofuran, 5-Propyl-4-nitro-1-benzofuran, 5-Propyl-6-nitro-1-benzofuran |
| Bromination | Br₂/FeBr₃ | 4-Bromo-5-propyl-1-benzofuran, 6-Bromo-5-propyl-1-benzofuran, 2-Bromo-5-propyl-1-benzofuran |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (this compound-4-yl)(R)methanone, (this compound-6-yl)(R)methanone |
Addition Reactions Across the Furan Moiety (e.g., Hydrogenation, Halogenation)
The furan ring of benzofuran can undergo addition reactions, reflecting its diene-like character. numberanalytics.comyoutube.com These reactions typically occur across the C2-C3 double bond.
Hydrogenation: Catalytic hydrogenation of benzofurans can lead to the saturation of the furan ring, yielding 2,3-dihydrobenzofurans. slideshare.net For this compound, this reaction would produce 5-Propyl-2,3-dihydro-1-benzofuran. The choice of catalyst and reaction conditions can influence the extent of reduction.
Halogenation: The addition of halogens, such as bromine, across the 2,3-double bond of the furan ring can occur, particularly under non-polar conditions. youtube.com This initially forms a dibromo adduct, which can then undergo further reactions.
Cycloaddition Reactions: The furan moiety can participate in cycloaddition reactions. For instance, it can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than simpler furans. numberanalytics.comnumberanalytics.com It can also undergo [2+2] cycloaddition reactions. youtube.comnumberanalytics.com
The following table outlines some key addition reactions on the furan moiety of this compound.
| Reaction | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 5-Propyl-2,3-dihydro-1-benzofuran |
| Bromination (Addition) | Br₂ in CCl₄ | 2,3-Dibromo-5-propyl-2,3-dihydro-1-benzofuran |
Oxidation and Reduction Processes Leading to Functional Group Interconversions
The benzofuran ring system can be susceptible to both oxidation and reduction, leading to a variety of functionalized products. ub.eduvanderbilt.edu
Oxidation: Oxidation of benzofurans can lead to cleavage of the furan ring. Ozonolysis, for example, can break the C2-C3 double bond to form carbonyl compounds. youtube.com Oxidation with reagents like 3-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of epoxides or other oxygenated products. nih.govrsc.org For instance, the oxidation of a related compound, 5-isopropyl-2-methyl-3-phenyl-sulfanyl-1-benzofuran, with m-CPBA resulted in the formation of the corresponding sulfone. nih.gov
Reduction: As mentioned in the previous section, the furan ring can be selectively reduced. Additionally, functional groups attached to the benzofuran core can be reduced. For example, a carbonyl group introduced via Friedel-Crafts acylation could be reduced to a methylene (B1212753) group using standard methods like the Clemmensen or Wolff-Kishner reduction.
The table below provides examples of oxidation and reduction reactions involving the this compound system.
| Reaction Type | Reagents | Potential Product(s) | Transformation |
|---|---|---|---|
| Oxidation | O₃, then Zn/H₂O | 2-Hydroxy-5-propylbenzaldehyde and other fragments | Ring opening of the furan moiety |
| Reduction | NaBH₄ (on an acylated derivative) | (this compound-yl)methanol derivative | Reduction of a ketone to an alcohol |
Functional Group Derivatization and Modification at Peripheral Sites of the this compound Core
The 5-propyl group and other positions on the benzofuran ring can be further functionalized. hw.ac.uknih.gov This allows for the synthesis of a wide array of derivatives with potentially interesting biological or material properties.
C-H functionalization is a powerful tool for directly introducing new groups onto the benzofuran scaffold. nih.govhw.ac.ukmdpi.comchemrxiv.org Palladium-catalyzed reactions, for example, have been extensively used to create new carbon-carbon and carbon-heteroatom bonds at various positions of the benzofuran ring. nih.govmdpi.comchemrxiv.org
The propyl group at the 5-position can also be a site for modification. For instance, benzylic bromination could potentially introduce a bromine atom at the carbon adjacent to the benzene ring, which can then be used for further synthetic transformations.
Rearrangement Mechanisms Associated with Benzofuran Transformations
Rearrangement reactions can be a key feature in the synthesis and transformation of benzofurans. nih.govnih.govacs.orgwikipedia.org
One notable example is the Perkin rearrangement, where a 2-halocoumarin undergoes ring contraction in the presence of a base to form a benzofuran. youtube.comwikipedia.org While not a direct transformation of this compound itself, it represents a synthetic pathway where a rearrangement leads to the benzofuran core.
Another type of rearrangement involves the migration of substituents. For example, in the synthesis of certain substituted benzofurans, a Meinwald rearrangement has been observed as part of a cascade reaction. acs.org Additionally, unusual rearrangements of benzopyran groups to benzofuran groups have been reported, offering novel synthetic routes to these compounds. nih.govnih.gov
Spectroscopic and Crystallographic Elucidation of 5 Propyl 1 Benzofuran Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique chemical shifts (δ), which are influenced by the surrounding electronic environment. The spectrum of 5-Propyl-1-benzofuran would exhibit distinct signals for the protons on the propyl chain and the benzofuran (B130515) core.
The propyl group protons would appear as a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the benzene (B151609) ring. The protons on the furan (B31954) ring (H-2 and H-3) and the benzene ring (H-4, H-6, and H-7) would resonate in the aromatic region, typically at higher chemical shifts. The coupling patterns (splitting) between adjacent protons provide definitive evidence for their connectivity. For instance, the characteristic coupling between H-2 and H-3 in the furan ring is a key identifier. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on general principles and data from related benzofuran structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.6 | d | ~2.2 |
| H-3 | ~6.6 - 6.7 | d | ~2.2 |
| H-4 | ~7.4 - 7.5 | d | ~1.5 |
| H-6 | ~7.1 - 7.2 | dd | ~8.4, 1.5 |
| H-7 | ~7.3 - 7.4 | d | ~8.4 |
| -CH₂- (Ar) | ~2.6 - 2.7 | t | ~7.6 |
| -CH₂- | ~1.6 - 1.7 | m | ~7.5 |
| -CH₃ | ~0.9 - 1.0 | t | ~7.4 |
Note: Data are estimations. d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.
Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single peak. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in its structure. The chemical shifts of these carbons reveal their nature (aliphatic, aromatic, or part of the furan ring) and their proximity to the oxygen atom. rsc.orgnih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on general principles and data from related benzofuran structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~106 |
| C-3a | ~128 |
| C-4 | ~121 |
| C-5 | ~138 |
| C-6 | ~125 |
| C-7 | ~111 |
| C-7a | ~155 |
| -CH₂- (Ar) | ~38 |
| -CH₂- | ~25 |
| -CH₃ | ~14 |
Two-dimensional (2D) NMR experiments provide correlational data that unambiguously connect atoms within the molecular structure. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would be used to definitively assign each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the proton signal at ~2.6-2.7 ppm would show a cross-peak with the carbon signal at ~38 ppm, confirming the assignment of the benzylic methylene group. researchgate.netgithub.io
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include signals between the benzylic protons of the propyl group and the C-4, C-5, and C-6 carbons of the benzene ring, confirming the propyl group's attachment at the C-5 position. researchgate.netresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, a NOESY experiment would show a correlation between the H-4 proton and the benzylic protons of the propyl group, providing further evidence for the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands. nih.gov Key absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the asymmetric C-O-C stretching of the furan ether linkage is expected around 1250 cm⁻¹. nih.govsemanticscholar.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the non-polar bonds in the benzene ring often produce strong signals in the Raman spectrum, which might be weak in the IR spectrum.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Furan Ring C-O-C Stretch | ~1250 | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. cuestionesdefisioterapia.com The molecular formula of this compound is C₁₁H₁₂O, corresponding to a monoisotopic mass of 160.0888 Da. nih.gov
In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 160. The primary fragmentation pathway is expected to be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a highly favorable process. docbrown.info This would result in the loss of an ethyl radical (•CH₂CH₃, mass = 29 Da) to produce a highly stable benzylic cation at m/z 131. This fragment would likely be the base peak (the most intense peak) in the spectrum. Further fragmentation of the benzofuran ring itself can also occur but typically results in less intense signals. nih.govtutorchase.com
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |
| 131 | [M - C₂H₅]⁺ | Loss of an ethyl radical via benzylic cleavage |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 5-isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran, reveals key expected features. nih.gov
A crystallographic study of this compound would confirm the planarity of the fused benzofuran ring system. nih.govnih.gov It would provide exact bond lengths, bond angles, and torsion angles, validating the connectivity established by NMR. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules or C-H···π interactions between the propyl chain of one molecule and the ring system of another. nih.govresearchgate.net These non-covalent interactions are fundamental to understanding the solid-state properties of the material.
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal structure of 2-methyl-3-phenylsulfonyl-5-propyl-1-benzofuran, a closely related derivative of this compound, has been elucidated, providing valuable information on its crystal packing and intermolecular forces. The crystal system is monoclinic with the space group P2₁/n. nih.gov
Table 1: Crystal Data and Structure Refinement for 2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran
| Parameter | Value |
|---|---|
| Empirical formula | C₁₈H₁₈O₃S |
| Formula weight | 314.38 |
| Temperature (K) | 173(2) |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.2712 (9) |
| b (Å) | 17.583 (2) |
| c (Å) | 12.788 (2) |
| β (°) | 102.669 (2) |
| Volume (ų) | 1595.1 (4) |
| Z | 4 |
Data sourced from Choi et al. (2008) nih.gov
Determination of Molecular Conformation and Planarity of the Benzofuran Unit
The conformation of the this compound moiety within the structure of 2-methyl-3-phenylsulfonyl-5-propyl-1-benzofuran reveals important structural features. The benzofuran unit itself is observed to be nearly planar. nih.gov The mean deviation from the least-squares plane defined by the nine atoms of the benzofuran ring system is a mere 0.018(2) Å, indicating a high degree of planarity for this core structure. nih.gov
In this derivative, the phenyl ring of the phenylsulfonyl group is significantly twisted out of the plane of the benzofuran fragment, with a dihedral angle of 81.74(6)°. nih.gov This perpendicular orientation minimizes steric hindrance between the two bulky substituents. The planarity of the benzofuran unit is a common feature in related benzofuran derivatives, as the fused ring system is aromatic and thus energetically favors a flat conformation. researchgate.netresearchgate.net
Table 2: Selected Geometric Parameters for 2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran
| Feature | Value |
|---|---|
| Mean deviation of benzofuran unit from planarity (Å) | 0.018(2) |
| Dihedral angle between phenyl ring and benzofuran plane (°) | 81.74(6) |
Data sourced from Choi et al. (2008) nih.gov
Advanced Theoretical and Computational Investigations of 5 Propyl 1 Benzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and chemical behavior of a molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. physchemres.org It is frequently employed to calculate a molecule's optimized geometry, total energy, and other electronic properties. For benzofuran (B130515) derivatives, DFT calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. semanticscholar.org Such studies would typically yield data on bond lengths, bond angles, and dihedral angles for the most stable conformation of 5-Propyl-1-benzofuran.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Density of States (DOS)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govmdpi.com A small HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov Analysis of various benzofuran derivatives shows that the distribution of these orbitals is key to understanding charge transfer within the molecule. semanticscholar.orgscienceopen.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For a benzofuran molecule, negative potential is often located around the oxygen atom of the furan (B31954) ring. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule by studying intramolecular and intermolecular bonding and interactions among bonds. semanticscholar.orgphyschemres.org It examines charge transfer or conjugative interactions, which are crucial for understanding the stability of the molecule. This analysis quantifies the stabilization energy associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. scienceopen.com
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data. DFT calculations are commonly used to compute theoretical vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). semanticscholar.org For example, theoretical IR spectra are often calculated and compared with experimental FT-IR spectra to assign vibrational modes. scienceopen.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used for predicting ¹H and ¹³C NMR chemical shifts. scienceopen.com Time-dependent DFT (TD-DFT) is the standard approach for calculating electronic absorption spectra. nih.gov
Computational Elucidation of Reaction Mechanisms and Energetics
Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, transition states, and the energetics involved in the transformation of this compound.
Detailed Research Findings:
Theoretical studies on the reactivity of the benzofuran scaffold show that it can undergo various transformations, including electrophilic substitution, alkylation, and metallation. researchgate.net For this compound, computational models can predict the most likely sites for these reactions and the energy required for them to occur.
For instance, in an electrophilic substitution reaction, the incoming electrophile could attack the electron-rich furan ring or the substituted benzene (B151609) ring. Computational calculations can determine the stability of the intermediates and the height of the energy barriers for each possible pathway. A common approach involves using DFT methods, such as B3LYP, to optimize the geometries of reactants, transition states, and products. semanticscholar.org
A hypothetical computational study on the nitration of this compound would likely investigate substitution at various positions. The calculations would reveal the relative energies of the possible products, indicating which isomer is thermodynamically favored. As seen in computational studies of similar benzofuran derivatives, the total energy and thermodynamic parameters confirm the stability of one structural isomer over another. semanticscholar.org
Below is a hypothetical data table illustrating the kind of results a DFT study on the nitration of this compound might yield. The stability of the resulting isomers is compared based on their computed energies.
Table 1: Hypothetical DFT Calculation Results for Nitration of this compound
| Parameter | Reactant (this compound) | Product Isomer A (2-Nitro) | Product Isomer B (3-Nitro) | Product Isomer C (7-Nitro) |
|---|---|---|---|---|
| Total Energy (Hartree) | -577.8 | -782.5 | -782.6 | -782.4 |
| Relative Energy (kcal/mol) | 0 | -12.5 | -18.8 | -6.3 |
| HOMO-LUMO Gap (eV) | 5.1 | 4.5 | 4.3 | 4.6 |
Note: This table is illustrative and based on typical results from DFT calculations on aromatic systems.
The data suggests that the 3-nitro isomer would be the most stable product, having the lowest relative energy. The HOMO-LUMO gap provides an indication of the kinetic stability of the molecule. Such computational analyses are crucial for predicting regioselectivity in synthetic chemistry. researchgate.net
In Silico Modeling of Intermolecular Interactions and Crystal Lattices
In silico modeling is essential for understanding how molecules of this compound interact with each other in the solid state, which dictates the formation and properties of its crystal lattice. These non-covalent interactions (NCIs) are critical in fields like materials science and crystal engineering. nih.gov
Detailed Research Findings:
The benzofuran ring system, with its π-electron cloud and heteroatom, can participate in a variety of intermolecular interactions. Computational studies on the benzofuran–formaldehyde complex have identified π-π* interactions as a dominant stabilizing force, alongside weaker C-H···π hydrogen bonds. nih.gov
While specific crystal structure data for this compound is not available, analysis of closely related derivatives provides a strong basis for predicting its behavior. For example, the crystal structure of 2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran reveals a structure stabilized by specific intermolecular forces. nih.govnih.gov These include C-H···π interactions between a methyl hydrogen and a phenyl ring of a neighboring molecule, as well as C-H···O interactions. nih.gov
Similarly, studies on other propyl-substituted benzofurans highlight the importance of π-π stacking. In propyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, molecules form dimers through π-π stacking of the benzene rings, with additional stability provided by C-H···π and C-H···O interactions. nih.gov
Computational models can quantify these interactions. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate and quantify the stabilizing energy of hyperconjugative interactions within the molecular system. semanticscholar.orgnih.gov
The following tables summarize the types of intermolecular interactions and representative geometric parameters observed in computational and crystallographic studies of similar benzofuran derivatives, which can be extrapolated to model the crystal lattice of this compound.
Table 2: Key Intermolecular Interactions in Propyl-Benzofuran Derivatives
| Interaction Type | Description | Stabilizing Contribution |
|---|---|---|
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. Can be face-to-face or slipped-stacked. nih.gov | Major contributor to crystal packing, especially in planar aromatic systems. |
| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system (aromatic ring) acts as the acceptor. nih.govnih.gov | Contributes to the specific orientation of molecules within the lattice. |
| C-H···O Interaction | A weak hydrogen bond between a C-H bond and an oxygen atom (either from the furan ring or a substituent). nih.govnih.gov | Further stabilizes the three-dimensional crystal structure. |
Table 3: Representative Geometric Parameters from Related Crystal Structures
| Compound | Interaction | Geometric Parameter | Value |
|---|---|---|---|
| 2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran | Dihedral Angle | Angle between the phenyl ring and the benzofuran plane | 81.74 (6)° nih.govnih.gov |
| 2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran | C-H···π Interaction | C-H···Cg (centroid) separation | 3.291 (4) Å nih.gov |
| Propyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | π-π Stacking | Centroid-Centroid Distance between benzene rings | 3.695 (4) Å nih.gov |
These data provide a robust framework for constructing an in silico model of the this compound crystal lattice, predicting its packing arrangement and estimating its lattice energy.
Applications and Emerging Roles in Advanced Materials and Chemical Engineering
Utilization of Benzofuran (B130515) Derivatives in Polymer Science and Engineering
The rigid, planar structure of the benzofuran nucleus is leveraged in polymer science to create materials with enhanced thermomechanical and optoelectronic properties. Benzofuran derivatives are incorporated into various polymers, including polyamides, polyarylates, polyesters, and polybenzimidazoles. researchgate.net The inclusion of these fused heterocyclic systems into polymer backbones can introduce or improve features desirable for engineering applications.
For instance, the asymmetric cationic polymerization of benzofuran can produce optically active polymers (polybenzofurans) with controlled molecular weights. acs.org This process, which can be influenced by chiral additives, highlights a sophisticated method for creating specialized polymers. acs.org Furthermore, copolymers of benzofuran and 1H-indene are being explored for their potential in electronics, optics, and biomedical technology, owing to their thermal stability and unique conductive and optical characteristics. ontosight.ai These polymers are engineered for uses ranging from organic light-emitting diodes (OLEDs) to biocompatible systems for drug delivery and tissue engineering. ontosight.ai
Role in the Development of Dyes, Pigments, and Imaging Materials
The benzofuran scaffold is a key component in the synthesis of various functional dyes. researchgate.net Its derivatives are used as optical brighteners, which absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making materials like textiles, paper, and polymers appear whiter and brighter. patentcut.com
In the field of medical diagnostics, benzofuran derivatives have been developed as specialized imaging agents. nih.govnih.gov For example, radioiodinated and fluorinated benzofuran derivatives have been synthesized to act as probes that target and bind to β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.govnih.gov These compounds are designed for use in advanced imaging techniques like Positron Emission Tomography (PET) and can cross the blood-brain barrier to visualize these pathological protein aggregates. nih.gov While these specific agents are functionalized for imaging, their core structure is based on the same benzofuran ring system found in 5-Propyl-1-benzofuran.
Contribution to Advanced Organic Materials, including Organic Transistors and Optical Materials
The electronic properties of the benzofuran ring system make it a valuable component in the design of advanced organic materials for electronics and photonics. numberanalytics.comacs.org Benzofuran-containing polymers and small molecules exhibit tunable optical and electrical properties, such as high fluorescence quantum yields and significant charge carrier mobility. numberanalytics.com
These characteristics are exploited in the development of:
Organic Field-Effect Transistors (OFETs): Benzofuran derivatives are integral to high-performance organic semiconductors. nih.govacs.org For example, oligomers based on thiophene (B33073) and furan (B31954) units, end-capped with benzofuran moieties, have been synthesized and studied for their electrical properties in OFETs. researchgate.net Additionally, complex derivatives like benzothieno[3,2-b]benzofuran (BTBT) are used to construct highly efficient organic photovoltaics and field-effect transistors. nih.govacs.org
Organic Light-Emitting Diodes (OLEDs): The high fluorescence of certain benzofuran-based compounds makes them suitable for use as emissive materials in OLEDs. numberanalytics.com
Optical Materials: Some functionalized benzofuran derivatives have shown potential as optical limiting materials, which can protect sensors or the human eye from high-intensity light sources. researchgate.net
The performance of these materials is closely linked to the molecular structure, where the benzofuran unit contributes to the π-conjugated system essential for charge transport and light emission. mdpi.comrsc.org
Application in Catalysis and Green Chemistry Methodologies
The synthesis of the benzofuran ring itself is an area of intense research, with a focus on developing efficient and environmentally friendly catalytic methods. benthamdirect.comnih.gov These advancements are central to green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials.
The construction of the benzofuran nucleus is often achieved through transition-metal-catalyzed reactions. acs.org Various catalytic systems have been developed, demonstrating the versatility of this chemistry.
| Catalyst System | Reaction Type | Description |
| Palladium-Copper | Sonogashira Coupling & Cyclization | A common method involves the palladium- and copper-co-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization to form the benzofuran ring. nih.govacs.org |
| Rhodium-Based | Multicomponent Synthesis | Rhodium catalysts have been used for the multicomponent synthesis of optically active organic compounds, including substituted benzofurans. nih.govacs.org |
| Copper-Based | One-Pot Synthesis | Copper iodide can catalyze a one-pot reaction between o-hydroxy aldehydes, amines, and alkynes, often in green solvents like deep eutectic solvents (DES), to produce benzofuran derivatives in high yields. nih.govacs.org |
| Palladium-Based | Double C,N-Coupling | A two-step procedure using Suzuki-Miyaura coupling followed by a palladium-catalyzed double Buchwald-Hartwig reaction has been used to synthesize complex benzo ontosight.aifuro[3,2-b]indoles. beilstein-journals.org |
These methods highlight how catalysis is crucial for accessing the benzofuran scaffold, which is a precursor to more complex functional molecules.
In line with green chemistry principles, visible-light-mediated catalysis has emerged as a novel route for synthesizing benzofuran heterocycles. nih.gov This approach utilizes light as an energy source to promote organic reactions, often under mild conditions. One reported method involves the reaction between disulfides and enynes under visible light to afford benzofuran derivatives in high yields, proceeding through a radical-based mechanism. nih.gov
Function as Key Synthetic Intermediates for Complex Chemical Systems
The benzofuran ring is a fundamental structural unit and a key synthetic intermediate for building more complex molecules. nih.govontosight.ai Its derivatives serve as versatile starting materials in medicinal chemistry and materials science. nih.govresearchgate.net The synthesis of this compound itself, for example, can be achieved through the cyclization of precursors like 2-hydroxybenzaldehyde with appropriate reagents.
Once formed, the benzofuran scaffold can undergo further chemical transformations. For instance, 2-methyl-3-phenylsulfanyl-5-propyl-1-benzofuran can be oxidized to prepare 2-methyl-3-phenyl-sulfonyl-5-propyl-1-benzofuran, demonstrating its role as an intermediate in multi-step syntheses. nih.gov The prevalence of the benzofuran core in a vast array of bioactive compounds underscores its importance as a foundational element for the design and synthesis of new chemical entities. nih.gov
Future Research Directions and Perspectives in 5 Propyl 1 Benzofuran Chemistry
Development of More Efficient, Sustainable, and Environmentally Benign Synthetic Methodologies
The future of synthesizing 5-Propyl-1-benzofuran and its analogues is intrinsically linked to the principles of green chemistry. Researchers are increasingly focused on developing methods that are not only efficient in yield but also minimize environmental impact. nih.gov A significant trend is the move away from harsh reagents and solvents towards more sustainable alternatives.
Key areas of development include:
Catalytic Systems: Transition-metal-catalyzed reactions are central to modern benzofuran (B130515) synthesis. nih.gov Future work will likely focus on replacing expensive and toxic heavy metals like palladium with more abundant and less toxic catalysts such as copper and ruthenium. nih.gov For instance, copper-based catalysts have been effectively used for synthesizing benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes in eco-friendly deep eutectic solvents (DES). nih.govacs.org Similarly, palladium-on-carbon (Pd/C) catalysts offer a sustainable option due to their stability, ease of removal through filtration, and potential for recycling up to five times. chemistryviews.org
One-Pot Syntheses: One-pot reactions that combine multiple synthetic steps without isolating intermediates are highly desirable as they reduce solvent waste, time, and energy consumption. An environmentally benign one-pot synthesis of 2-arylbenzofurans has been developed, which can be adapted for derivatives of this compound. rsc.org
Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, presents a novel green method for producing specific enantiomers of benzofuran derivatives. nih.gov This approach was successfully used for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high yield and excellent enantiomeric excess, demonstrating the potential for creating chiral centers in molecules related to this compound under mild, aqueous conditions. nih.gov
Alternative Solvents: The use of greener solvents like γ-valerolactone (GVL) and deep eutectic solvents (DES) is a promising avenue. nih.gov For example, a ruthenium-catalyzed reaction for benzofuran synthesis has been successfully carried out in GVL. nih.gov
| Catalyst System | Key Advantages | Example Reaction | Reference |
|---|---|---|---|
| Palladium-Copper (e.g., (PPh₃)PdCl₂/CuI) | High efficiency in coupling reactions. | Sonogashira coupling of iodophenols and terminal alkynes. | nih.govacs.org |
| Copper Iodide (CuI) in DES | Uses an eco-friendly solvent system, environmentally benign. | One-pot synthesis from o-hydroxy aldehydes, amines, and alkynes. | nih.govacs.org |
| Palladium on Carbon (Pd/C) | Recyclable (up to 5 times), stable, and easy to remove. | Conversion of substituted allyl-phenols. | chemistryviews.org |
| Ruthenium-based Catalysts | Facilitates C–H alkenylation followed by annulation in green solvents. | Reaction between alkynes and m-hydroxybenzoic acids in GVL. | nih.gov |
| Whole-cell Biocatalysts (e.g., Lactobacillus paracasei) | High stereoselectivity, mild reaction conditions, aqueous medium. | Asymmetric bioreduction of ketones to chiral alcohols. | nih.gov |
Exploration of Undiscovered Reactivity Patterns and Novel Transformations
While many methods exist for constructing the benzofuran core, the exploration of novel reactivity patterns for substituted benzofurans like this compound is far from complete. Future research will likely delve into unique chemical transformations that can introduce greater molecular diversity and complexity.
Charge-Accelerated Rearrangements: An unusual benzofuran synthesis involving a charge-accelerated chemistryviews.orgchemistryviews.org-sigmatropic rearrangement and subsequent substituent migration has been disclosed. rsc.org This method allows for the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org Applying such unique reaction mechanisms to precursors of this compound could lead to novel and congested molecular architectures.
Modular Synthesis: Developing modular synthetic routes where different fragments can be easily introduced is a key goal. A concise synthesis of 2,3,5-trisubstituted benzofurans has been achieved through three successive cross-coupling reactions. rsc.org This approach allows for the systematic variation of substituents at different positions of the benzofuran nucleus, which could be instrumental in creating libraries of this compound derivatives for screening.
Free Radical Cascades: The use of free radical cyclization cascades represents an excellent method for constructing complex and polycyclic benzofuran compounds that are otherwise difficult to prepare. nih.gov Investigating the radical-based reactivity of this compound could unlock pathways to new and intricate molecular scaffolds.
Advancements in High-Throughput Screening and Combinatorial Chemistry for Material Discovery
The discovery of new materials and bioactive agents based on the this compound scaffold can be dramatically accelerated by modern screening and synthetic techniques. numberanalytics.com High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, making it a powerful tool for identifying promising candidates for various applications. nih.gov
Combinatorial Libraries: The future lies in creating large, diverse libraries of this compound derivatives. By combining modular synthesis approaches with combinatorial chemistry, researchers can generate a vast number of unique structures for screening. For example, a 45-compound library of multi-substituted benzofurans was designed and synthesized to explore anti-HCV activity, leading to the identification of potent inhibitors. nih.govresearchgate.net
HTS for Biological Activity: HTS is widely used in drug discovery to screen compound collections against biological targets. nih.gov Benzofuran derivatives have been identified as promising inhibitors for targets like the Hepatitis C virus (HCV) through HTS campaigns that screened over 300,000 compounds. nih.govresearchgate.net This approach can be applied to discover new therapeutic uses for this compound derivatives against a wide range of diseases, including cancer and inflammatory conditions. nih.govnih.gov
HTS for Materials Science: In materials science, HTS is used to discover materials with optimal properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.org Given that benzofuran-containing compounds are used in these devices, HTS can be employed to screen libraries of this compound derivatives to identify candidates with superior electronic and photophysical properties. nih.gov
| Step | Description | Key Considerations | Reference |
|---|---|---|---|
| 1. Library Design & Synthesis | Creation of a diverse collection of compounds based on the this compound scaffold using combinatorial and parallel synthesis techniques. | Structural diversity, synthetic accessibility. | nih.govresearchgate.net |
| 2. Assay Development | Designing a robust and miniaturized assay to measure the desired property (e.g., biological activity, electronic property). | Sensitivity, specificity, low false-positive/negative rates. | numberanalytics.com |
| 3. High-Throughput Screening | Automated screening of the entire compound library using the developed assay. Robotics and automation are crucial. | Throughput, data management. | numberanalytics.com |
| 4. Hit Identification & Validation | Analyzing the screening data to identify "hits" (active compounds). These hits are then re-tested and validated using secondary assays. | Statistical analysis, confirmation of structure and purity. | nih.gov |
| 5. Lead Optimization | Chemically modifying the validated hits to improve their potency, selectivity, and other properties, often leading to a new round of synthesis and screening. | Structure-activity relationship (SAR) studies. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning for Predictive Compound Design and Synthesis Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by transforming the design-make-test-analyze cycle. nih.gov For this compound, these technologies can accelerate the discovery of new derivatives with desired properties and optimize their synthetic routes.
Predictive Modeling: ML models can be trained on existing data to predict the properties of novel, un-synthesized this compound derivatives. researchgate.net This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. These models can predict a range of properties, from biological activity against a specific target to material characteristics like charge mobility.
Computer-Aided Synthesis Planning (CASP): A significant challenge in chemistry is devising a viable synthesis route for a target molecule. AI-powered retrosynthesis tools can analyze a complex structure like a functionalized this compound and propose a step-by-step synthetic pathway back to simple, purchasable starting materials. youtube.com These programs use vast reaction databases and learned chemical rules to suggest strategic disconnections. nih.gov
Reaction Outcome and Condition Prediction: ML models are being developed to predict the outcome of a chemical reaction, including its yield and selectivity, under various conditions (e.g., catalyst, solvent, temperature). researchgate.net This can help chemists optimize reaction conditions without extensive trial-and-error experimentation, making the synthesis of this compound derivatives more efficient and reliable. youtube.com
Expanding the Scope of Computational Chemistry for Predictive Material Science and Engineering
Computational chemistry provides a powerful lens for understanding molecular behavior at the atomic level. As computational power increases, its application in the predictive design of materials based on this compound will become increasingly vital. rowansci.com
Molecular Docking and Dynamics: For drug discovery applications, molecular docking simulations can predict how different this compound derivatives will bind to a biological target, such as a protein kinase. researchgate.net This is often followed by molecular dynamics (MD) simulations to assess the stability of the compound in the binding site. Such computational studies can guide the design of more potent and selective inhibitors. researchgate.net
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and properties of molecules. rowansci.com For this compound derivatives, DFT can predict key parameters for materials science applications, such as HOMO/LUMO energy levels, which are crucial for designing organic semiconductors for OFETs and OPVs.
Combining ML and Computational Chemistry: The synergy between machine learning and computational chemistry is a particularly exciting frontier. arxiv.orgnih.gov High-accuracy but computationally expensive quantum chemistry calculations can be used to generate data to train faster ML models. youtube.com These ML models can then predict the properties of thousands of candidate molecules with near-quantum accuracy but at a fraction of the computational cost, enabling large-scale virtual screening and the rational design of novel this compound-based materials. nih.govyoutube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Propyl-1-benzofuran derivatives, and what reaction conditions influence yield?
- Methodology : Cyclization of 2-hydroxybenzaldehyde with isopropyl bromide in ethanol/methanol under basic conditions (NaOH/K₂CO₃) at reflux is a common route . Yield optimization requires careful control of temperature (room temp. to reflux), solvent polarity, and stoichiometry. Purification via crystallization or chromatography is recommended for high-purity products .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use X-ray crystallography (e.g., SHELX for refinement ) coupled with spectroscopic methods (NMR, FT-IR). Computational tools like DFT can predict electronic properties. For crystallographic visualization, ORTEP-3 provides user-friendly graphical interfaces .
Q. What are the common chemical transformations of this compound in organic synthesis?
- Methodology : Key reactions include:
- Oxidation : Forms benzofuran-3,5-dicarboxylic acid using oxidizing agents like KMnO₄.
- Reduction : Generates this compound-3-methanol via NaBH₄.
- Substitution : Electrophilic aromatic substitution at the 2-position with halogens or nitro groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound’s reactivity?
- Methodology : Apply empirical contradiction analysis (e.g., falsification protocols) to validate computational docking or DFT results against experimental kinetics . For example, discrepancies in reaction pathways can be addressed using multi-software cross-validation (Gaussian, ORCA) and error margin quantification.
Q. What strategies enhance the bioactivity of this compound derivatives in antimicrobial studies?
- Methodology : Modify substituents at the 3-position (e.g., esterification, acylation) to improve membrane permeability. Use dual-target docking studies to assess interactions with bacterial enzymes (e.g., DHFR, β-lactamases) . Validate via in vitro assays (MIC determination) and compare with structurally similar analogs (e.g., 5-nitro derivatives) .
Q. How do structural differences between this compound and its analogs affect physicochemical properties?
- Methodology : Compare logP, solubility, and hydrogen-bonding capacity using HPLC and DSC. Refer to PubChem data for analogs like 5-methyl-1-benzofuran-3-carboxylic acid (lower hydrophobicity) and 5-nitro derivatives (enhanced reactivity) . Tabulate results:
| Compound | Substituent | logP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | -C₃H₇ at C5 | 3.2 | 0.45 |
| 5-Methyl-1-benzofuran | -CH₃ at C5 | 2.8 | 0.78 |
| 5-Nitro-1-benzofuran | -NO₂ at C5 | 1.9 | 1.20 |
Q. What advanced purification techniques address challenges in isolating this compound from byproducts?
- Methodology : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water). For thermally stable derivatives, use simulated moving bed (SMB) chromatography for scalable separation .
Q. How can AI-driven retrosynthesis tools predict novel routes for this compound derivatives?
- Methodology : Leverage databases like Reaxys and Pistachio to identify one-step pathways. Prioritize routes with high plausibility scores (>0.8) and minimal functional group protection steps .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (SHELX-refined structures ) with spectroscopic databases (NIST Chemistry WebBook ).
- Ethical Compliance : For biological studies, adhere to in vitro protocols and avoid human/animal testing per regulatory guidelines .
- Software Tools : Use SHELXPRO for macromolecular refinement and ORTEP-3 for structure visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
